molecular formula C19H22F2N2O2 B6073402 2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-3-methoxyphenol

2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-3-methoxyphenol

Numéro de catalogue: B6073402
Poids moléculaire: 348.4 g/mol
Clé InChI: BBMPWBAUAHDDOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-3-methoxyphenol, commonly known as DFP-10825, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic properties.

Mécanisme D'action

DFP-10825 acts as a partial agonist at the dopamine D3 receptor, which means that it can activate the receptor to a certain extent, but not fully. This partial activation can lead to a decrease in the release of dopamine, which is associated with reward and motivation. By modulating the activity of the dopamine D3 receptor, DFP-10825 may have therapeutic potential for the treatment of addiction and other neuropsychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that DFP-10825 can modulate the activity of the dopamine D3 receptor in the brain, which can lead to changes in behavior, mood, and cognition. It has also been found to have anxiolytic and antidepressant-like effects in animal models. However, the long-term effects of DFP-10825 on the brain and body are not yet fully understood.

Avantages Et Limitations Des Expériences En Laboratoire

DFP-10825 has several advantages for lab experiments, including its high affinity for the dopamine D3 receptor and its ability to modulate the activity of the receptor. However, its partial agonist activity and potential for off-target effects may limit its usefulness in certain experiments. Additionally, the long-term effects of DFP-10825 on the brain and body need to be further studied before it can be considered for clinical use.

Orientations Futures

There are several future directions for research on DFP-10825. One area of interest is the potential use of DFP-10825 for the treatment of addiction and other neuropsychiatric disorders. Additionally, further studies are needed to understand the long-term effects of DFP-10825 on the brain and body. Finally, research on the structure-activity relationship of DFP-10825 may lead to the development of more potent and selective dopamine D3 receptor modulators.

Méthodes De Synthèse

DFP-10825 is synthesized through a multi-step process that involves the reaction of 3,4-difluoroaniline with piperidine, followed by the reaction of the resulting compound with 2-bromo-3-methoxybenzaldehyde. The final product is obtained through a purification process that involves recrystallization.

Applications De Recherche Scientifique

DFP-10825 has been extensively studied for its potential therapeutic properties. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. Studies have shown that DFP-10825 can modulate the activity of the dopamine D3 receptor, which may have implications for the treatment of addiction, depression, and other neuropsychiatric disorders.

Propriétés

IUPAC Name

2-[[3-(3,4-difluoroanilino)piperidin-1-yl]methyl]-3-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O2/c1-25-19-6-2-5-18(24)15(19)12-23-9-3-4-14(11-23)22-13-7-8-16(20)17(21)10-13/h2,5-8,10,14,22,24H,3-4,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMPWBAUAHDDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CN2CCCC(C2)NC3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.